molecular formula C13H11FN2 B11719432 (2R)-8-fluoro-2-phenyl-2,3-dihydroimidazo[1,2-a]pyridine

(2R)-8-fluoro-2-phenyl-2,3-dihydroimidazo[1,2-a]pyridine

Cat. No.: B11719432
M. Wt: 214.24 g/mol
InChI Key: LKLSTRGXLYAWKJ-LBPRGKRZSA-N
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Description

(2R)-8-Fluoro-2-phenyl-2,3-dihydroimidazo[1,2-a]pyridine is a chiral heterocyclic compound featuring a partially saturated imidazo[1,2-a]pyridine core. The 2,3-dihydro moiety reduces aromaticity, enhancing conformational flexibility, while the stereospecific 2-phenyl group (R-configuration) and 8-fluoro substituent influence electronic and steric properties. This compound is of interest in medicinal chemistry and catalysis due to its structural uniqueness .

Properties

Molecular Formula

C13H11FN2

Molecular Weight

214.24 g/mol

IUPAC Name

(2R)-8-fluoro-2-phenyl-2,3-dihydroimidazo[1,2-a]pyridine

InChI

InChI=1S/C13H11FN2/c14-11-7-4-8-16-9-12(15-13(11)16)10-5-2-1-3-6-10/h1-8,12H,9H2/t12-/m0/s1

InChI Key

LKLSTRGXLYAWKJ-LBPRGKRZSA-N

Isomeric SMILES

C1[C@H](N=C2N1C=CC=C2F)C3=CC=CC=C3

Canonical SMILES

C1C(N=C2N1C=CC=C2F)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-8-fluoro-2-phenyl-2,3-dihydroimidazo[1,2-a]pyridine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of (2R)-8-fluoro-2-phenyl-2,3-dihydroimidazo[1,2-a]pyridine may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-8-fluoro-2-phenyl-2,3-dihydroimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium azide in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can introduce various functional groups, such as azides or halides.

Scientific Research Applications

(2R)-8-fluoro-2-phenyl-2,3-dihydroimidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R)-8-fluoro-2-phenyl-2,3-dihydroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and phenyl group play crucial roles in enhancing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .

Comparison with Similar Compounds

Structural Analogues: Substituent Effects

Table 1: Key Structural Analogues and Physical Properties
Compound Name Substituents Melting Point/State Key Applications/Properties Reference
Target Compound 8-F, 2-Ph (R), 2,3-dihydro Not reported Catalytic enantioselectivity, potential therapeutics
6,8-Dibromo-2-phenyl-3-pivaloyl-2,3-dihydro 6,8-Br, 3-pivaloyl, 2-Ph Yellow oil Structural studies via NMR, elemental analysis
3-Benzoyl-8-bromo-6-methyl-2-phenyl 8-Br, 6-Me, 3-benzoyl, 2-Ph 173–174°C Synthetic intermediate for drug discovery
8-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine 8-Br, 2-CF₃ Solid (CAS 1206981-68-1) Pharmaceutical intermediate
3-Fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid HCl 8-Me, 3-F, 2-COOH 124.7–150°C Intermediate with improved solubility

Key Observations :

  • 2-Substituents : The 2-phenyl group in the target compound’s R-configuration is critical for enantioselective catalysis, as demonstrated in 2,3-dihydroimidazo[1,2-a]pyridine-based catalysts . Trifluoromethyl groups (e.g., in CAS 1206981-68-1) improve metabolic stability but reduce solubility .
  • 3-Substituents : Acyl groups (e.g., 3-pivaloyl or 3-benzoyl) enhance steric bulk, affecting reactivity in condensation reactions .

Comparison with Target Compound :

  • The target compound’s synthesis likely involves asymmetric catalysis or chiral resolution due to its R-configuration, contrasting with racemic mixtures in simpler dihydro derivatives .
  • Fluorine introduction may require electrophilic fluorination or halogen exchange, differing from bromine’s direct incorporation via N-bromosuccinimide (NBS) .
Table 3: Functional Comparisons
Compound Class Activity/Application Performance Metrics Reference
Target Compound Enantioselective acyl transfer Selectivity factor (s = 20–85)
3,3-Dibenzoyl-2-oxo derivatives Cognitive disorder therapeutics Improved cerebral function (ZSET 845)
8-Bromo-2-sulfonylmethyl Antifungal/antibacterial Enhanced pharmacokinetic profiles
2-(2-Furyl)-N-phenyl derivatives Privileged structure in drug design High binding affinity (99% purity)

Key Insights :

  • Therapeutic Potential: Fluorine’s electron-withdrawing effect may enhance blood-brain barrier penetration compared to brominated analogs, aligning with ZSET 845’s neuroactivity .
  • Catalytic Efficiency: The target compound’s R-configuration and 2-phenyl group optimize transition-state interactions in acylation reactions, outperforming non-chiral analogs .

Physicochemical Properties

  • Solubility : Fluorine at position 8 improves aqueous solubility compared to bromine, as seen in 3-nitroimidazo[1,2-a]pyridine derivatives optimized for pharmacokinetics .
  • Thermal Stability : Fully aromatic imidazo[1,2-a]pyridines (e.g., 8-methyl-2-[3-(trifluoromethyl)phenyl]) exhibit higher melting points (>150°C) than 2,3-dihydro derivatives, which are often oils or lower-melting solids .

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